molecular formula C8H18O2S2 B1614263 1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis- CAS No. 4756-21-2

1-Propanol, 3,3'-[1,2-ethanediylbis(thio)]bis-

Cat. No. B1614263
Key on ui cas rn: 4756-21-2
M. Wt: 210.4 g/mol
InChI Key: GBZDOXLAUOJYPB-UHFFFAOYSA-N
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Patent
US04551419

Procedure details

To 300 ml of absolute methanol, was added 12.2 g of metallic sodium. To the resulting solution which was being stirred in an ice bath, was added dropwise 25 g of dithioglycol. After the dropwise addition, the stirring was continued for additional 30 minutes in the ice bath. Then, 52 g of 3-chloro-1-propanol was further added dropwise. At the conclusion of the dropwise addition, the temperature of the reaction system was raised to a room temperature, and the reaction system was allowed to stand for 10 hours at the room temperature. The thus produced sodium chloride was removed by filtration under reduced pressure, and the resulting filtrate was concentrated. Crystals thus obtained were recrystallized from acetone. Melting Point 52° C., Yield 20 g.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
12.2 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([SH:5])[CH2:3][SH:4].Cl[CH2:7][CH2:8][CH2:9][OH:10]>CO>[CH2:9]([OH:10])[CH2:8][CH2:7][S:4][CH2:3][CH2:2][S:5][CH2:7][CH2:8][CH2:9][OH:10] |^1:0|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(CS)S
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
52 g
Type
reactant
Smiles
ClCCCO
Step Four
Name
Quantity
12.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To the resulting solution which was being stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
ADDITION
Type
ADDITION
Details
At the conclusion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
The thus produced sodium chloride was removed by filtration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Crystals thus obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from acetone

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C(CCSCCSCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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